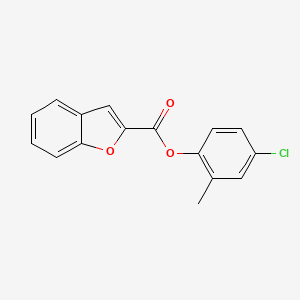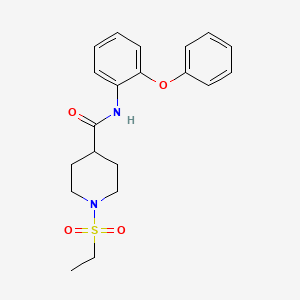![molecular formula C19H23ClN2O2 B5547385 2-(4-chloro-2-methylphenoxy)-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B5547385.png)
2-(4-chloro-2-methylphenoxy)-N-[4-(diethylamino)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
- The synthesis of similar compounds involves the use of primary compounds like 3-fluoro-4-cyanophenol and subsequent reactions for the formation of novel compounds, as shown in the synthesis of 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides (Yang Man-li, 2008).
Molecular Structure Analysis
- The molecular structure of related compounds such as N-[3-(diethylaminomethyl)-4- hydroxyphenyl]acetamide has been studied using X-ray crystallography, revealing intricate details such as intramolecular hydrogen bonds (T. Latif et al., 1999).
Chemical Reactions and Properties
- Chemical reactions and properties of similar acetamides have been explored, demonstrating the formation of different products under various conditions. For instance, the study of N-Methyl-2-[4-(4-chlorophenoxy)phenoxy] acetamide shows the effect of reaction temperature, time, and mole ratio on yield (Gao Yonghong, 2009).
Physical Properties Analysis
- Investigations into the physical properties of related compounds include studies on their crystal structures and hydrogen bonding patterns. For example, N-Benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide was analyzed for its non-planar discrete molecular structure and intermolecular hydrogen bonds (Rohan A. Davis & P. Healy, 2010).
Chemical Properties Analysis
- The chemical properties of similar compounds are often elucidated through spectroscopic methods. The synthesis and characterization of 2-hydroxy-N-methyl-N-phenyl-acetamide, for instance, involved IR and MS spectroscopy to analyze the products and assign characteristic peaks (Z. Zhong-cheng & Shu Wan-yin, 2002).
科学的研究の応用
Comparative Metabolism of Chloroacetamide Herbicides
Research on chloroacetamide herbicides, such as acetochlor and metolachlor, has shown their carcinogenic potential in animal models, with metabolism involving complex pathways leading to DNA-reactive products. These studies highlight the importance of understanding the metabolic activation pathways of similar compounds for assessing their carcinogenic risks (Coleman et al., 2000).
Anticancer, Anti-inflammatory, and Analgesic Activities
Synthesized derivatives of substituted phenoxy acetamide compounds have demonstrated potential anticancer, anti-inflammatory, and analgesic activities, suggesting that structurally similar compounds could serve as promising leads for the development of new therapeutic agents (Rani et al., 2014).
Green Approach for Drug Design
The development of analgesic and antipyretic compounds through environmentally friendly synthesis routes, employing derivatives similar in structure to the compound of interest, underscores the potential for green chemistry in drug design and discovery (Reddy et al., 2014).
Chemoselective Acetylation
Studies on the chemoselective acetylation of aminophenol compounds to produce intermediates for antimalarial drugs indicate the chemical versatility and application of similar compounds in synthesizing medically relevant products (Magadum & Yadav, 2018).
Synthesis and Anticancer Activity of Schiff Bases
Research on the synthesis and characterization of Schiff bases from compounds containing diethylamino phenol groups has demonstrated their potential as anticancer agents, providing a foundation for the development of novel drugs (Uddin et al., 2019).
特性
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-[4-(diethylamino)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O2/c1-4-22(5-2)17-9-7-16(8-10-17)21-19(23)13-24-18-11-6-15(20)12-14(18)3/h6-12H,4-5,13H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUNODXREKFOAAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[2-(4-morpholinyl)ethyl]-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-imine](/img/structure/B5547312.png)
![isobutyl 4-[(2-ethoxybenzoyl)amino]benzoate](/img/structure/B5547325.png)
![6-methoxy-3-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-4(1H)-quinolinone](/img/structure/B5547326.png)
![ethyl {5-[(4-bromophenyl)amino][1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-8-yl}acetate](/img/structure/B5547338.png)
![(3R*,4R*)-1-[(4'-fluorobiphenyl-3-yl)carbonyl]-4-(2-methoxyethyl)-3-methylpiperidin-4-ol](/img/structure/B5547340.png)
![4-[(2-methylbenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5547360.png)
![2-(cyclopropylmethyl)-8-(morpholin-4-ylsulfonyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5547361.png)
![methyl 3-[(3-methoxy-3-oxopropyl)(nitroso)amino]benzoate](/img/structure/B5547366.png)

![2-[(2-thienylmethyl)thio]-1H-benzimidazole](/img/structure/B5547370.png)
![2-methyl-8-[(6-phenyl-2-pyridinyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5547372.png)
![{[5-(2-chlorophenyl)-2-furyl]methyl}methylamine hydrochloride](/img/structure/B5547378.png)
![1-[4-(3-hydroxy-3-methylbutyl)benzoyl]-4-azepanol](/img/structure/B5547382.png)